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Compound of Interest

Compound Name: C19H19F2N7O

Cat. No.: B14934182

Get Quote

Compound: L-838,417 (

) Class: Subtype-Selective GABA

Receptor Modulator Primary Target: GABA

Receptor (

,

,

subunits) Therapeutic Indication: Anxiolysis without Sedation, Antinociception[1][2]

Executive Summary
The identification and validation of L-838,417 represents a pivotal case study in "rational design

for subtype selectivity."[2] Unlike classical benzodiazepines (e.g., diazepam) that

indiscriminately activate all synaptic GABA

receptor isoforms (

), L-838,417 was identified through a rigorous screening cascade aimed at
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-sparing activity.[1][2]

The core validation thesis rests on the hypothesis that the

subunit mediates sedation and amnesia, while

and

mediate anxiolysis.[1][2] L-838,417 validates this hypothesis by acting as a partial agonist at

and a functional antagonist (zero efficacy) at

, despite retaining high affinity for all four subtypes.[1][2]

Chemical Identity & Structural Properties
The physicochemical profile of L-838,417 facilitates central nervous system (CNS) penetration,

a prerequisite for its target engagement.[1][2]

Property Specification

IUPAC Name

7-tert-butyl-3-(2,5-difluorophenyl)-6-[(2-methyl-

1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-

b]pyridazine

Formula

Molecular Weight 399.4 g/mol

Core Scaffold Triazolo-pyridazine

Key Substituents
Difluorophenyl group (lipophilicity/binding),

Triazole moiety (metabolic stability)

Solubility DMSO (>10 mM), Ethanol (low)

Target Identification Strategy
The identification of L-838,417 utilized a "Reverse Pharmacology" approach.[1][2] Rather than

phenotypic screening, the target (GABA
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benzodiazepine site) was known; the challenge was identifying a ligand with a specific
functional profile across subtypes.[1][2]

Primary Screening: Radioligand Binding (Affinity)
The initial step involved establishing that the compound binds to the target.[1][2] This does not

determine efficacy (agonist vs. antagonist), only occupancy.[1][2]

Method: Competitive displacement of

-Flumazenil (a non-selective antagonist) from HEK293 cells expressing recombinant human
GABA

receptors.[1][2]

Result: L-838,417 displayed high affinity (

nM) across all subtypes, including the unwanted

subtype.[1][2]

Crucial Insight: Affinity ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

Efficacy. The compound binds to the sedative target (

) but does not activate it.[1][2]

Secondary Screening: Functional Electrophysiology
(Efficacy)
To differentiate L-838,417 from non-selective benzodiazepines, functional assays were required

to measure chloride (

) current potentiation.[1][2]

Protocol: Two-electrode voltage clamp (TEVC) in Xenopus oocytes or Patch-clamp in stable

HEK293 lines.

Subtype Panels:
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(Sedation panel)[1][2]

(Anxiolysis panel)

(Anxiolysis panel)

(Cognition panel)[1][2]

Data Output:

: 0% potentiation of GABA response (Antagonist).[1][2]

: ~40-50% potentiation compared to full agonists (Partial Agonist).[1][2]
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Figure 1: The screening cascade used to identify L-838,417. Note the bifurcation at the

functional screen where affinity is constant, but intrinsic efficacy drives selection.

Target Validation Protocols
Validation requires proving that the observed phenotypic effects (anxiolysis) are indeed driven

by the specific engagement of

and that the lack of sedation is due to

sparing.[1][2]

Genetic Validation: The "Knock-In" Strategy
The gold standard for validating GABA

subtypes involves point-mutated mice.[1][2] The histidine-to-arginine (H->R) mutation renders
the specific subunit insensitive to benzodiazepine-site ligands without altering physiological
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GABA transmission.[1][2]

Experimental Design:

Wild Type (WT): L-838,417 binds all subtypes.[1][2]

Mice:

receptors are insensitive.[1][2]

Mice:

receptors are insensitive.[1][2]

Validation Logic: If L-838,417 loses its anxiolytic effect in

mice, the target is validated as the

isoform.[1][2]

Outcome: Studies confirmed that anxiolytic activity was abolished in

point-mutated mice, definitively validating the

subtype as the driver of the therapeutic effect.[1][2]

In Vivo Behavioral Validation
To confirm the "functional selectivity" observed in vitro translates to complex biological systems.

[1][2]
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Assay
Physiological
Readout

Target Subtype L-838,417 Outcome

Elevated Plus Maze
Anxiety (Time in open

arms)

Active: Increased time

in open arms

(Anxiolytic).[1][2]

Vogel Conflict Test
Anxiety (Suppressed

drinking)

Active: Increased

punished drinking.[1]

[2]

Rotarod Test
Motor Coordination /

Sedation

Inactive: No

impairment at

therapeutic doses.[1]

[2]

Horizontal Wire Muscle Relaxation

Inactive: No muscle

relaxation observed.

[1][2]

Mechanism of Action (Signaling Pathway)
L-838,417 functions as a Positive Allosteric Modulator (PAM).[1][2] It does not open the channel

directly; it increases the frequency of channel opening in the presence of GABA.[1][2]

Molecular Mechanism:

Binding: L-838,417 binds to the pocket at the interface of the

and

subunits.[1][2]

Conformational Change:

At

: Binding stabilizes the open-channel conformation (Partial Agonism).[1][2]

At
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: Binding stabilizes a neutral conformation (Antagonism/Null modulation).[1][2]

Ion Flux: In

neurons,

influx increases

Membrane hyperpolarization

Reduced neuronal excitability in the amygdala (Anxiolysis).[1][2]
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Figure 2: Differential signaling mechanism.[1][2] The compound binds both targets but only

functionally modulates the anxiolytic pathway (ngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">
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), avoiding the sedative pathway (

).[1][2]
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Framework]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14934182/docs#target-identification-and-validation-
the-l-838-417-framework]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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